1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol
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Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is a heterocyclic compound with the molecular formula C₁₃H₁₄N₂S and a molecular weight of 230.33 g/mol . This compound is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities . The structure consists of a benzimidazole ring fused with a tetrahydrothiophene ring and a phenyl group attached to the nitrogen atom.
Biochemical Analysis
Biochemical Properties
1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as proteases and kinases, which are involved in various cellular processes . The interaction between this compound and these enzymes is primarily through binding to the active sites, leading to enzyme inhibition and subsequent modulation of biochemical pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis . Additionally, this compound has been shown to alter metabolic fluxes, impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to a decrease in its biological activity . Long-term exposure to this compound has also been associated with changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the biological activity of the compound changes significantly at certain dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic fluxes, leading to changes in metabolite levels and overall cellular metabolism . The interaction with specific enzymes, such as cytochrome P450, plays a crucial role in the metabolism and detoxification of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes, leading to its accumulation in specific cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interaction with biomolecules and subsequent biological effects .
Preparation Methods
The synthesis of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include the use of ethanol as a solvent and heating under reflux. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiol group to a sulfide using reducing agents such as sodium borohydride.
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and interact with biological targets.
Mechanism of Action
The mechanism of action of 1-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol involves its interaction with biological macromolecules. The benzimidazole ring can mimic naturally occurring nucleotides, allowing the compound to bind to enzymes and receptors, thereby inhibiting their activity . This interaction can disrupt various biological pathways, leading to its antimicrobial and antiviral effects.
Comparison with Similar Compounds
1-Phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thiol is unique due to its specific structure and the presence of a thiol group. Similar compounds include:
Benzimidazole: Lacks the tetrahydrothiophene ring and thiol group but shares the core benzimidazole structure.
2-Mercaptobenzimidazole: Contains a thiol group but lacks the tetrahydrothiophene ring.
1-Phenylbenzimidazole: Similar structure but without the tetrahydrothiophene ring and thiol group
Properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-benzimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c16-13-14-11-8-4-5-9-12(11)15(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQLDCQVKASCIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)NC(=S)N2C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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